2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
Description
The compound 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide features a thieno[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and two oxo groups at positions 2 and 4. The acetamide side chain is linked via a methylene bridge to the pyrimidine nitrogen, with a phenyl group as the amide substituent.
Properties
Molecular Formula |
C21H16FN3O3S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H16FN3O3S/c22-15-8-6-14(7-9-15)12-25-20(27)19-17(10-11-29-19)24(21(25)28)13-18(26)23-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,23,26) |
InChI Key |
FSMQQLQHJMLAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The synthesis typically initiates with the Gewald reaction, a three-component process enabling thiophene ring construction:
Reagents :
- Cyclohexanone (or analogous ketone)
- Cyanoacetamide derivative
- Elemental sulfur
Conditions :
- Solvent: Ethanol or DMF
- Base: Morpholine or diethylamine
- Temperature: 80–100°C, 6–12 hours
This step yields 2-aminothiophene-3-carboxamide, a pivotal intermediate.
Pyrimidinedione Cyclization
The aminothiophene undergoes cyclization with urea or its derivatives to form the pyrimidinedione core:
Procedure :
- React 2-aminothiophene-3-carboxamide with urea in acetic acid at reflux (120°C, 8 hours).
- Isolate the crude thieno[3,2-d]pyrimidine-2,4-dione via vacuum filtration.
N-Alkylation with 4-Fluorobenzyl Bromide
Introducing the 4-fluorobenzyl group at N3 requires selective alkylation:
Optimized Protocol :
- Substrate: Thieno[3,2-d]pyrimidine-2,4-dione (1 equiv)
- Alkylating agent: 4-Fluorobenzyl bromide (1.2 equiv)
- Base: Potassium carbonate (2.5 equiv)
- Solvent: Anhydrous DMF
- Conditions: 60°C, 4 hours under nitrogen
Challenges :
Acetamide Side Chain Installation
The N1 position is functionalized via nucleophilic displacement or Mitsunobu reaction:
Method A (Nucleophilic Substitution) :
- Generate 1-chloro intermediate using POCl₃ in DMF (0°C to rt, 2 hours).
- React with N-phenylglycine ethyl ester in THF (reflux, 6 hours).
- Saponify ester to acid, followed by amide coupling.
Method B (Mitsunobu Reaction) :
- Direct coupling of N-phenylacetamide alcohol using DIAD/PPh₃ system.
- Superior regioselectivity but higher cost.
One-Pot Convergent Synthesis
Recent advances (Thieme-Connect, 2011) demonstrate a streamlined one-pot approach:
Steps :
- Gewald-Thiophene Formation : Concurrent ketone, cyanoacetamide, and sulfur reaction.
- In Situ Cyclization : Add urea and catalytic p-TsOH without intermediate isolation.
- Tandem Alkylation/Acylation : Sequential addition of 4-fluorobenzyl bromide and acetamide precursors.
Advantages :
Industrial-Scale Continuous Flow Synthesis
Patented methodologies (e.g., Evitachem) employ flow chemistry for enhanced reproducibility:
System Configuration :
- Microreactor 1: Gewald reaction at 85°C, 10 min residence time.
- Microreactor 2: Cyclization at 130°C, 15 min.
- Packed-Bed Reactor: Alkylation using immobilized K₂CO₃ catalyst.
Benefits :
- 95% conversion efficiency.
- Reduced solvent waste vs. batch processing.
Analytical Characterization Data
Critical quality control parameters for the final compound:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| HPLC Purity | ≥99.2% | C18 column, 260 nm |
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, pyrimidine-H) | Bruker Avance III |
| MS (ESI+) | m/z 438.1 [M+H]⁺ | Q-TOF MS |
Data aggregated from Evitachem and PMC sources.
Comparative Evaluation of Synthetic Routes
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Multi-Step Batch | 60–68% | 72 h | $$ | Moderate |
| One-Pot | 75–89% | 24 h | $ | High |
| Continuous Flow | 82–95% | 6 h | $$$ | Industrial |
Key trade-offs: Flow synthesis offers efficiency but requires specialized equipment, while one-pot methods balance cost and yield.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
The N3 vs. N1 alkylation preference is solvent-dependent:
Purification Techniques
- Chromatography : Silica gel with EtOAc/hexane (3:7) for intermediates.
- Crystallization : Final product recrystallized from ethanol/water (4:1).
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogs with alternative fused pyrimidine systems:
- Thieno[2,3-d]pyrimidine Isomers: Compounds like N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide () exhibit a different ring fusion (positions 2,3 vs. 3,2), altering electronic distribution and steric interactions. This isomerism can significantly impact binding to biological targets .
- Cyclopenta[d]pyrimidine Derivatives : SB-480848 () incorporates a cyclopenta ring fused to pyrimidine, introducing conformational rigidity and a sulfanyl group, which may enhance metabolic stability but reduce hydrogen-bonding capacity .
Substituent Effects
a) Pyrimidine Core Substitutions
- 3-(4-Fluorobenzyl) Group: A common feature in the target compound and N-(2-ethyl-6-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide (). This group enhances lipophilicity and may improve membrane permeability .
- Oxo vs. Thio Groups: The target’s 2,4-dioxo configuration contrasts with N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide (), where a thio group replaces the 2-oxo.
b) Acetamide Substituents
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP estimated using fragment-based methods.
Biological Activity
The compound 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is a complex organic molecule known for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C23H20FN3O3S
- Molecular Weight : 437.5 g/mol
- IUPAC Name : 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
This compound features a thieno[3,2-d]pyrimidine core structure, which is crucial for its biological activity. The presence of a fluorinated phenyl group enhances its chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thieno[3,2-d]pyrimidine Core : Utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Substitution Reactions : Employing various nucleophiles to introduce functional groups.
- Purification : Techniques such as crystallization or chromatography are used to isolate the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study focusing on phenylacetamide derivatives highlighted its effectiveness against prostate carcinoma (PC3) cell lines. The following table summarizes the cytotoxic effects observed:
| Compound | IC50 (µM) | Reference Drug (Imatinib) IC50 (µM) |
|---|---|---|
| 2b | 52 | 40 |
| 2c | 80 | 40 |
These results suggest that while the compound shows promise as an anticancer agent, it is less potent than established drugs like imatinib .
The biological activity of 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in cancer cell proliferation, thereby inhibiting their activity.
- Receptor Modulation : It might interact with cellular receptors that play a role in signaling pathways related to cancer progression.
Preliminary studies suggest that its mechanism may lead to apoptosis (programmed cell death) in tumor cells .
Case Studies
- Study on Anticancer Activity : A systematic evaluation of phenylacetamide derivatives indicated that modifications in the chemical structure significantly influence cytotoxicity levels against various cancer cell lines . Compounds with nitro substituents showed enhanced activity compared to those with methoxy groups.
- Antimicrobial Potential : Beyond anticancer properties, early investigations into the antimicrobial effects of this compound have shown promising results against several bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide, and how can intermediates be optimized?
The synthesis typically involves sequential functionalization of the thieno[3,2-d]pyrimidinone core. A common approach includes:
Core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring.
Substitution : Alkylation at the N1 position using chloroacetamide derivatives, followed by coupling with phenylamine.
Fluorophenyl incorporation : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or Suzuki-Miyaura coupling.
Key intermediates (e.g., thieno[3,2-d]pyrimidine-2,4-dione) should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by NMR and LC-MS. Yield optimization may require temperature control (e.g., 70–90°C for cyclization) and catalyst screening (e.g., Pd(PPh₃)₄ for coupling) .
Q. How is the compound structurally characterized, and what analytical methods resolve ambiguities in tautomeric forms?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl methyl protons at δ 3.8–4.2 ppm, pyrimidine carbonyl carbons at δ 160–170 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 437.12).
- X-ray crystallography : Resolves tautomerism (e.g., 2,4-dioxo vs. enol forms) and confirms intramolecular hydrogen bonds (e.g., N–H⋯O=C interactions stabilizing the folded conformation). Crystallographic data should be compared to CSD entries (e.g., ARARUI for analogous structures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and acetamide substituents on biological activity?
- Functional group variation : Synthesize analogs with substituent modifications (e.g., replacing fluorophenyl with chlorophenyl or altering acetamide’s phenyl ring to pyridyl).
- Assays : Test inhibition of kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent hydrophobicity (logP) with potency.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to analyze binding interactions. The 4-fluorophenyl group may enhance π-π stacking in hydrophobic pockets, while acetamide’s phenyl ring could influence solubility .
Q. What experimental strategies address contradictions in reported biological activity data, such as inconsistent IC₅₀ values across studies?
- Standardized protocols : Use uniform assay conditions (e.g., ATP concentration, incubation time) to minimize variability.
- Metabolic stability testing : Evaluate compound degradation in microsomal assays (e.g., human liver microsomes) to identify active metabolites.
- Orthogonal validation : Confirm target engagement via thermal shift assays or SPR. Contradictions may arise from off-target effects or differential cell permeability .
Q. How can advanced spectroscopic techniques resolve challenges in quantifying enantiomeric impurities or polymorphic forms?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- Solid-state NMR : Differentiates polymorphs by analyzing ¹³C chemical shifts (e.g., carbonyl carbons in Form I vs. Form II).
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data to identify crystalline phases .
Methodological Considerations
Q. What are the best practices for optimizing reaction yields in large-scale synthesis while minimizing byproducts?
- DoE (Design of Experiments) : Use a factorial design to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example, a Central Composite Design can model interactions between reaction time and equivalents of alkylating agents.
- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., dimerization) during exothermic steps like cyclization .
Q. How should researchers design stability studies to assess the compound’s susceptibility to hydrolysis or photodegradation?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and UV light (ICH Q1B guidelines).
- HPLC monitoring : Track degradation products using a C18 column (gradient: 0.1% TFA in water/acetonitrile). Major degradation pathways (e.g., cleavage of the acetamide group) inform storage conditions (e.g., desiccated, 4°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
